BenchChemオンラインストアへようこそ!

(1-Amino-3-methylbutyl)boronic acid

Aminopeptidase inhibition Peptide drug stabilization Intranasal delivery

(1-Amino-3-methylbutyl)boronic acid, supplied predominantly as its (R)-enantiomer hydrochloride salt (CAS 1158974-93-6), belongs to the α-aminoboronic acid class—the boron-isosteric analogues of natural α-amino acids. It is the boronic acid congener of L-leucine and is commonly referred to as boroleucine.

Molecular Formula C5H14BNO2
Molecular Weight 130.98 g/mol
CAS No. 1158974-93-6
Cat. No. B3319691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Amino-3-methylbutyl)boronic acid
CAS1158974-93-6
Molecular FormulaC5H14BNO2
Molecular Weight130.98 g/mol
Structural Identifiers
SMILESB(C(CC(C)C)N)(O)O
InChIInChI=1S/C5H14BNO2/c1-4(2)3-5(7)6(8)9/h4-5,8-9H,3,7H2,1-2H3
InChIKeyBMGMQYRPZOGZFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Amino-3-methylbutyl)boronic Acid (Boroleucine HCl) – Procurement-Relevant Identity and Classification


(1-Amino-3-methylbutyl)boronic acid, supplied predominantly as its (R)-enantiomer hydrochloride salt (CAS 1158974-93-6), belongs to the α-aminoboronic acid class—the boron-isosteric analogues of natural α-amino acids. It is the boronic acid congener of L-leucine and is commonly referred to as boroleucine [1]. The compound serves as the essential P1 pharmacophoric residue in the FDA-approved proteasome inhibitor bortezomib and is listed as Bortezomib Impurity 47/56/85 in pharmacopoeial monographs, making it a critical reference standard for ANDA analytical method development and quality control [2]. Its free α-amino group and Lewis-acidic boronic acid moiety enable reversible covalent inhibition of serine and threonine proteases as well as metallo-aminopeptidases, positioning it as a versatile building block in medicinal chemistry and chemical biology.

Why Generic α-Aminoboronic Acids Cannot Substitute for (1-Amino-3-methylbutyl)boronic Acid in Critical Applications


The isobutyl side chain of (1-amino-3-methylbutyl)boronic acid is not an arbitrary hydrophobic appendage; it is the single most critical determinant of target-binding affinity and selectivity in both aminopeptidase and proteasome active sites. Replacing the leucine-mimetic branched C4 side chain with a smaller (boroalanine, C1) or differently branched (borovaline, C3) residue alters the S1 pocket occupancy, enzyme inhibition potency, and subunit selectivity profile in measurable and functionally consequential ways [1]. Furthermore, commercial bortezomib impurity reference standards require exact structural identity—not merely class similarity—because regulatory HPLC methods rely on this specific retention time and mass spectrum for peak identification during ANDA submission [2]. Generic α-aminoboronic acids with different side chains cannot serve as surrogates in these pharmacopoeial methods, nor can they reproduce the precise P1-dependent pharmacological profile observed with the leucine-boronic acid warhead.

Quantitative Differentiation Evidence for (1-Amino-3-methylbutyl)boronic Acid Relative to Closest Comparators


Boroleucine Versus Bestatin and Puromycin: Aminopeptidase Inhibition Potency in the Rat Nasal Perfusion Model

In a direct head-to-head in situ rat nasal perfusion study, (1-amino-3-methylbutyl)boronic acid (boroleucine) inhibited leucine-enkephalin degradation with a relative potency exceeding that of bestatin by more than 100-fold and that of puromycin by more than 1000-fold [1]. Within the same α-aminoboronic acid series, enzyme inhibition was ranked as boroleucine ≈ borovaline > boroalanine [1]. This establishes that the leucine-mimetic isobutyl side chain confers a decisive advantage over both non-boronic clinical aminopeptidase inhibitors and the smaller-chain boroalanine congener.

Aminopeptidase inhibition Peptide drug stabilization Intranasal delivery

Binding Affinity of α-Aminoboronic Acids for Nasal Aminopeptidase: Boroleucine, Borovaline, Boroalanine, and Borophenylalanine Compared

Kinetic analysis of the nasal leucine-enkephalin-degrading aminopeptidase yielded apparent inhibition constants (Kₘᵃᵖᵖ / Kᵢᵃᵖᵖ) for a panel of α-aminoboronic acids. Boroalanine, boroleucine, and borovaline bound the nasal enzyme with Kₘᵃᵖᵖ values in the range 0.009–0.02 μM, while borophenylalanine exhibited a Kᵢᵃᵖᵖ of 0.004 μM [1]. These sub-nanomolar to low-nanomolar binding constants place the leucine boronic acid warhead among the tightest-binding aminopeptidase inhibitors and explain the remarkable stabilization of peptide substrates observed at low nanomolar concentrations.

Enzyme kinetics Binding affinity Nasal aminopeptidase

Dose-Response Stabilization of Leucine-Enkephalin Against Aminopeptidase-Mediated Degradation in Multiple Tissue Matrices

In an ex vivo study across four rat tissue matrices (whole blood, plasma, skeletal muscle homogenate, brain homogenate), boroleucine at 0.1 μM (1/1000th the concentration of the leucine-enkephalin substrate) prolonged the peptide degradation half-life by 1.6–1.9-fold. At 1.0 μM, the half-life prolongation increased to 4.0–6.4-fold [1]. The effect was rapidly reversible upon inhibitor removal, and boroleucine additionally inhibited degradation of des-tyrosyl-leucine-enkephalin in whole blood [1]. These data establish a clear concentration-response relationship for peptide stabilization that is consistent across diverse biological matrices.

Peptide stabilization Metabolic half-life Ex vivo pharmacology

Continuous-Flow Synthesis of Protected L-Boroleucine: Process Intensification for Bortezomib Intermediate Production

A continuous-flow synthesis of the optically active α-amino boronate precursor of bortezomib—the pinanediol-protected L-boroleucine ester—was achieved with a total residence time of under 30 minutes across three consecutive steps, including the critical diastereoselective Matteson rearrangement [1]. Traditional batch protocols for comparable α-aminoboronic ester syntheses typically require several hours to overnight for similar multi-step transformations. The flow strategy integrates homologation, nucleophilic displacement, and deprotection into a single uninterrupted stream, delivering the protected L-boroleucine intermediate ready for direct coupling in bortezomib assembly [1].

Flow chemistry Process intensification Bortezomib synthesis

Highest-Value Application Scenarios for (1-Amino-3-methylbutyl)boronic Acid Based on Quantitative Differentiation Evidence


Co-Formulated Aminopeptidase Inhibitor for Intranasal or Parenteral Peptide Drug Stabilization

The >100-fold potency advantage of boroleucine over bestatin in nasal aminopeptidase inhibition [1] and its dose-dependent stabilization of peptide substrates at nanomolar concentrations across blood, plasma, muscle, and brain matrices [2] make it the preferred aminopeptidase shield for co-formulation with rapidly degraded therapeutic peptides (e.g., enkephalins, LHRH analogs, calcitonin). Substituting bestatin or puromycin would necessitate concentrations exceeding 10 μM to approach equivalent protection, introducing solubility, cost, and off-target inhibition burdens that boroleucine avoids.

Bortezomib ANDA Impurity Reference Standard for HPLC Method Validation and Quality Control

As Bortezomib Impurity 47/56/85 (CAS 1158974-93-6), the (R)-enantiomer hydrochloride salt is an irreplaceable reference standard for ANDA submissions. Regulatory HPLC methods require this exact structural entity for system suitability testing, peak identification, and quantification of process-related impurities in bortezomib drug substance and finished product [1]. Generic α-aminoboronic acids with different side chains or stereochemistry cannot substitute because they elute at different retention times and produce distinct mass spectra, invalidating the pharmacopoeial method.

Key Synthetic Intermediate for Dipeptidyl Boronic Acid Proteasome Inhibitor Libraries

The protected L-boroleucine pinanediol ester accessed via continuous-flow synthesis in <30 minutes [1] serves as the direct coupling partner for assembling bortezomib and exploratory dipeptidyl boronic acid proteasome inhibitors. The leucine-mimetic P1 residue modulates proteasome subunit selectivity in ways that the alanine or phenylalanine boronic acid congeners do not [2], making boroleucine the P1 residue of choice when the goal is β5c/β5i-directed inhibition with reduced toxicity to non-cancer cells.

Chemical Biology Tool for Reversible Aminopeptidase Profiling and Target Engagement Studies

The combination of low-nanomolar binding affinity (Kₘᵃᵖᵖ 0.009–0.02 μM) [1] and fully reversible inhibition kinetics makes boroleucine a superior probe relative to bestatin or puromycin for acute aminopeptidase target engagement experiments where inhibitor washout and recovery of enzyme activity are required. Its rapid reversibility after removal, demonstrated in rat nasal mucosa [2], enables pulse-chase experimental designs that irreversible or slowly reversible inhibitors cannot support.

Quote Request

Request a Quote for (1-Amino-3-methylbutyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.